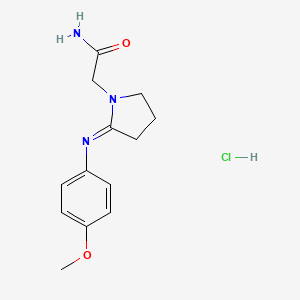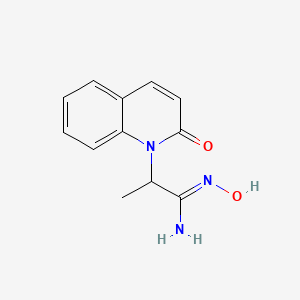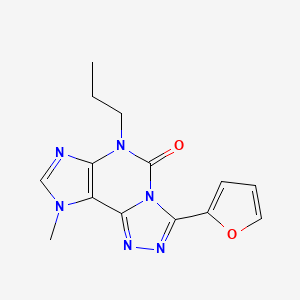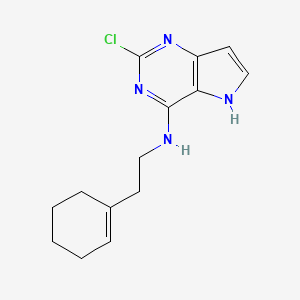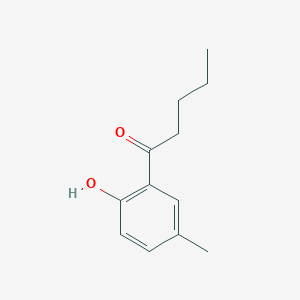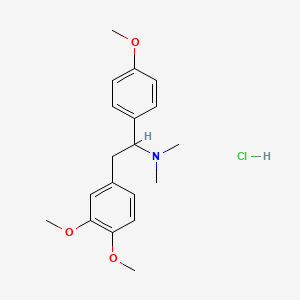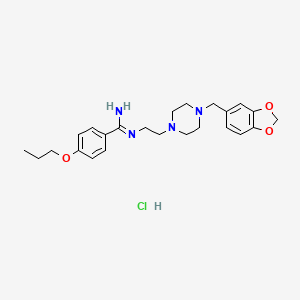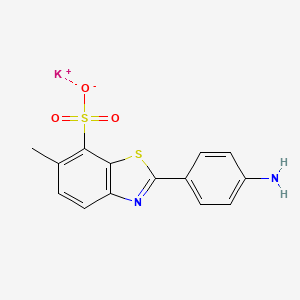
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt is a chemical compound known for its unique structure and properties This compound is part of the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt typically involves multiple steps. One common method includes the sulfonation of 2-(4-aminophenyl)-6-methylbenzothiazole, followed by neutralization with potassium hydroxide to form the monopotassium salt. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to maintain efficiency and yield. The use of automated systems for temperature and pH control is crucial to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various substituted benzothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong interactions with active sites, while the aminophenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Aminophenyl)-5-methyl-7-benzothiazolesulfonic acid potassium salt
- 2-(4-Aminophenyl)-6-methylbenzothiazole
Uniqueness
Compared to similar compounds, 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt stands out due to its specific substitution pattern and the presence of the monopotassium salt form. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
74578-06-6 |
|---|---|
Fórmula molecular |
C14H11KN2O3S2 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
potassium;2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C14H12N2O3S2.K/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9;/h2-7H,15H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
JMYXEKVSACMHOZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


